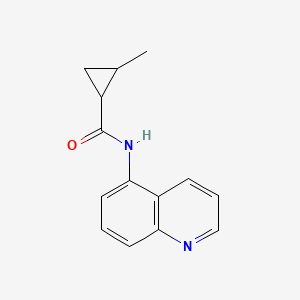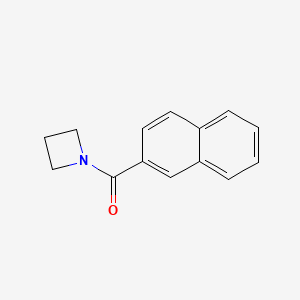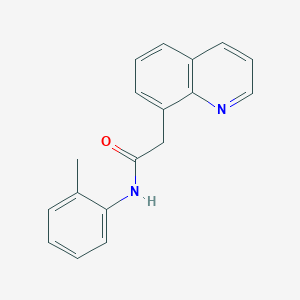![molecular formula C13H14ClN3O B7505750 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of compounds. This compound has been widely used in scientific research due to its interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool in the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, it may be useful to investigate its effects in combination with other drugs to determine whether it can enhance their efficacy.
Synthesemethoden
The synthesis of 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with N,N-dimethylformamide to form N,N-dimethyl-2-chlorobenzylamine. This intermediate is then reacted with hydrazine hydrate to form 1-(2-chlorobenzyl)hydrazine. The final step involves the reaction of 1-(2-chlorobenzyl)hydrazine with 4-carboxylic acid to form 1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide has been used in various scientific research applications. It has been found to have antitumor properties and has been used in the development of anticancer drugs. It has also been used in the treatment of inflammatory diseases and has been found to have anti-inflammatory properties. Additionally, it has been used in the development of drugs for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-16(2)13(18)11-7-15-17(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVMPZYHVVUQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)




